

A Comprehensive Technical Guide to Azido-PEG2-acid (CAS 1312309-63-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG2-acid

Cat. No.: B605822

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG2-acid, with the CAS number 1312309-63-9, is a heterobifunctional polyethylene glycol (PEG) linker. It is a valuable tool in the fields of bioconjugation, drug delivery, and nanotechnology. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

Azido-PEG2-acid is characterized by a terminal azide group ($-N_3$) and a terminal carboxylic acid group ($-COOH$), separated by a two-unit polyethylene glycol spacer. This structure imparts desirable properties such as hydrophilicity and biocompatibility to the molecules it modifies.^[1] The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid can be activated to form stable amide bonds with primary amines.^[2]

Chemical and Physical Properties

A summary of the key quantitative data for **Azido-PEG2-acid** is presented in the table below.

Property	Value	References
CAS Number	1312309-63-9	[3] [4] [5] [6] [7]
Molecular Formula	C ₇ H ₁₃ N ₃ O ₄	[3] [4] [5] [7]
Molecular Weight	203.19 g/mol	[3] [4] [7]
Appearance	Colorless to light yellow liquid	[4] [5] [7]
Purity	≥95%	[2] [3]
Solubility	Good solubility in water and most organic solvents.	[5]
Storage Conditions	Store at -20°C, keep in a dry place, and avoid sunlight.	[3] [5] [7]

Applications in Research and Drug Development

The bifunctional nature of **Azido-PEG2-acid** makes it a versatile linker for a variety of applications, including:

- Antibody-Drug Conjugates (ADCs): In ADC development, **Azido-PEG2-acid** can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to lysine residues on the antibody, and the azide group can be used to attach the drug via click chemistry.[\[8\]](#)
- PROTACs (Proteolysis Targeting Chimeras): This linker is well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[\[9\]](#) The linker connects a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.
- Bioconjugation: **Azido-PEG2-acid** is widely used for labeling proteins and nucleic acids.[\[1\]](#)
- Drug Delivery and Nanotechnology: Its ability to improve solubility and provide a stable linkage makes it useful in developing drug delivery systems and functionalized nanoparticles.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key reactions involving **Azido-PEG2-acid**.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of **Azido-PEG2-acid** with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by coupling to an amine-containing molecule.

Materials:

- **Azido-PEG2-acid**
- Amine-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
- DIPEA (N,N-Diisopropylethylamine) (if the amine is a salt)
- Reaction vessel
- Stirring apparatus

Procedure:

- Preparation of Reactants:
 - Dissolve **Azido-PEG2-acid** (1.0 equivalent) in anhydrous DMF or DCM in a reaction vessel.
 - In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF or DCM. If the amine is in a salt form (e.g., hydrochloride), add DIPEA (2-3

equivalents) to neutralize it.

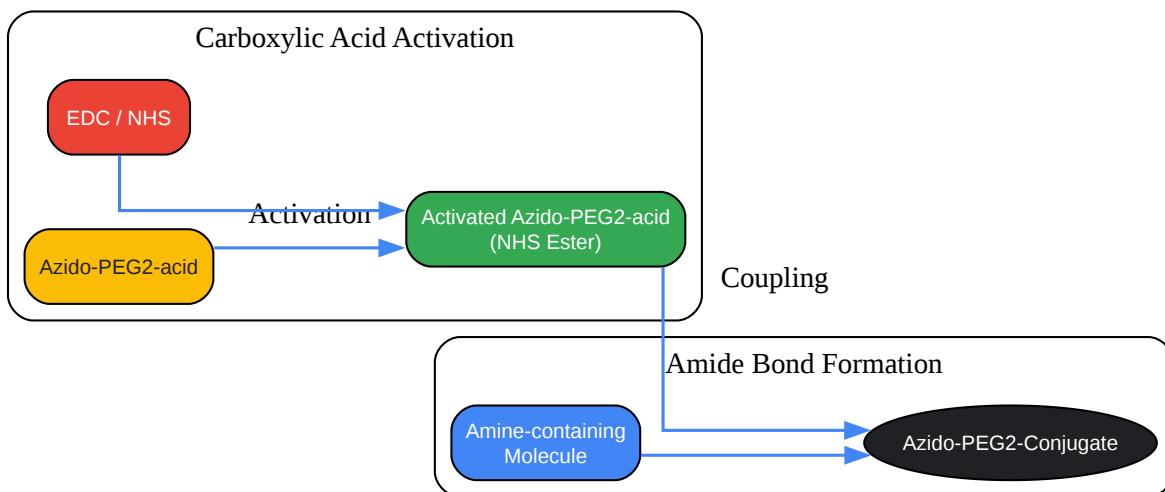
- Activation of Carboxylic Acid:
 - To the solution of **Azido-PEG2-acid**, add NHS (1.2 equivalents) and EDC hydrochloride (1.2 equivalents).
 - Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
- Coupling Reaction:
 - Add the solution of the amine-containing molecule to the activated **Azido-PEG2-acid** mixture.
 - Allow the reaction to stir at room temperature for 2-12 hours.
- Monitoring and Work-up:
 - Monitor the reaction progress using an appropriate method such as TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).
 - Upon completion, the reaction mixture can be purified by standard chromatographic techniques.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry

This protocol outlines a general method for the "click" reaction between the azide-functionalized molecule (e.g., a protein or a small molecule conjugated with **Azido-PEG2-acid**) and an alkyne-functionalized molecule.

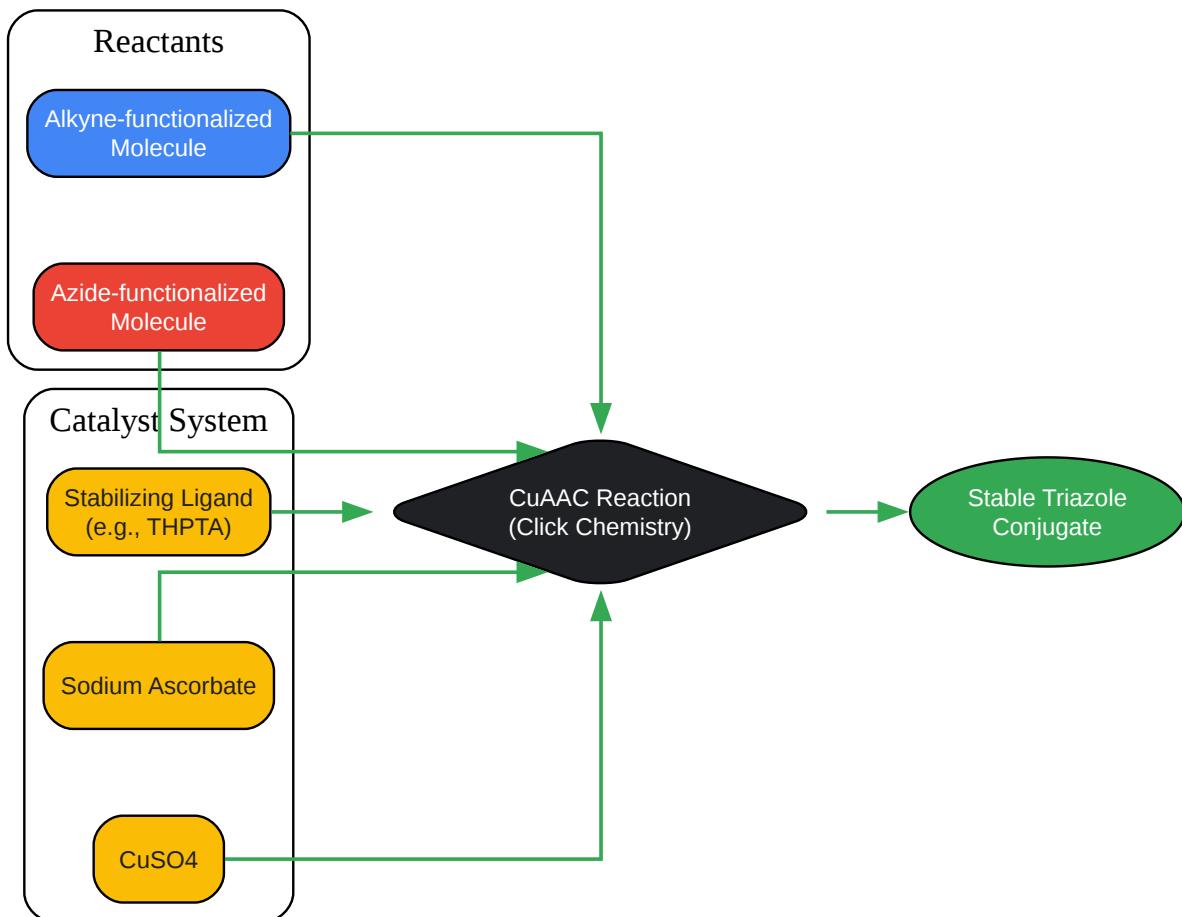
Materials:

- Azide-functionalized molecule
- Alkyne-functionalized molecule


- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or other copper-stabilizing ligand
- Degassed solvent (e.g., t-BuOH/H₂O 1:1 or DMSO)
- Reaction vessel
- Inert gas (Argon or Nitrogen)

Procedure:

- Preparation of Reactants:
 - In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in a degassed solvent.
- Preparation of Catalyst:
 - In a separate tube, premix CuSO4·5H2O (0.1 - 0.5 equivalents) and a copper-stabilizing ligand like THPTA (1.0 - 5.0 equivalents relative to copper).
- Reaction Setup:
 - Add the copper/ligand solution to the main reaction mixture.
 - Add sodium ascorbate (5.0 equivalents) from a freshly prepared 1M solution in water.
 - Seal the vessel, purge with an inert gas (Argon or Nitrogen), and stir vigorously at room temperature for 12-24 hours.
- Monitoring and Purification:
 - Monitor the reaction progress by LC-MS.
 - Upon completion, the conjugate can be purified using methods such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.


Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate typical experimental workflows involving **Azido-PEG2-acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for amide bond formation using **Azido-PEG2-acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. biochempeg.com [biochempeg.com]
- 4. purepeg.com [purepeg.com]
- 5. Azido-PEG2-acid CAS#: 1312309-63-9 [amp.chemicalbook.com]
- 6. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]

- 7. chemimpex.com [chemimpex.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Azido-PEG2-acid (CAS 1312309-63-9)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605822#azido-peg2-acid-cas-number-1312309-63-9\]](https://www.benchchem.com/product/b605822#azido-peg2-acid-cas-number-1312309-63-9)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com